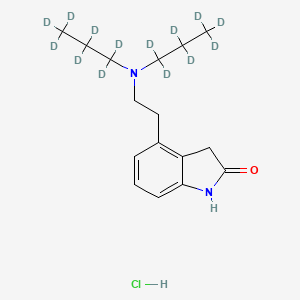
Ropinirole-d14 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ropinirole-d14 (hydrochloride) is a deuterated form of Ropinirole hydrochloride, a non-ergoline dopamine agonist. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Ropinirole. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole-d14 (hydrochloride) involves several steps:
Starting Material: The synthesis begins with the compound 4-[2-(dipropylamino)ethyl]indolin-2-one.
Hydrogenation: The starting material is dissolved in a solvent such as ethanol, methanol, or ethyl acetate, and hydrogenated using palladium on carbon (Pd/C) as a catalyst.
Substitution Reaction: The hydrogenated product undergoes a substitution reaction with p-methylbenzenesulfonyl chloride in the presence of pyridine, resulting in an intermediate compound.
Deuteration: The intermediate is then treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium, forming Ropinirole-d14.
Hydrochloride Formation: Finally, Ropinirole-d14 is dissolved in 1,4-dioxane containing hydrochloric acid and concentrated under reduced pressure to obtain Ropinirole-d14 (hydrochloride).
Industrial Production Methods
The industrial production of Ropinirole-d14 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ropinirole-d14 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the indolin-2-one ring, typically using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the carbonyl group of the indolin-2-one ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the dipropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolin-2-one ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
Scientific Research Applications
Ropinirole-d14 (hydrochloride) has several scientific research applications:
Pharmacokinetics: The deuterium labeling allows researchers to trace the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolism Studies: It helps in studying the metabolic pathways and identifying metabolites of Ropinirole.
Drug Development: The compound is used in drug development to understand the pharmacological properties and optimize the therapeutic efficacy of Ropinirole.
Neuroscience Research: Ropinirole-d14 (hydrochloride) is used to study the effects of dopamine agonists on the central nervous system, particularly in the context of Parkinson’s disease and restless legs syndrome.
Mechanism of Action
Ropinirole-d14 (hydrochloride) exerts its effects by binding to dopamine D2, D3, and D4 receptors in the brain. By stimulating these receptors, it helps to compensate for the diminished dopamine levels, thereby improving motor function and reducing symptoms associated with Parkinson’s disease and restless legs syndrome. The compound has a higher affinity for D3 receptors compared to D2 and D4 receptors .
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist with a similar mechanism of action but different receptor affinity profile.
Rotigotine: A dopamine agonist available as a transdermal patch, used for similar indications.
Apomorphine: A potent dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
Uniqueness
Ropinirole-d14 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracing in biological systems, offering valuable insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C16H25ClN2O |
|---|---|
Molecular Weight |
310.92 g/mol |
IUPAC Name |
4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,2D3,3D2,4D2,9D2,10D2; |
InChI Key |
XDXHAEQXIBQUEZ-YDHWZSPUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



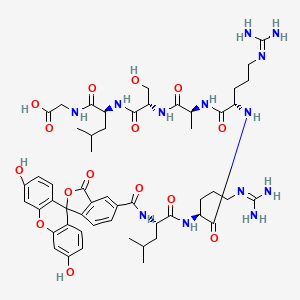

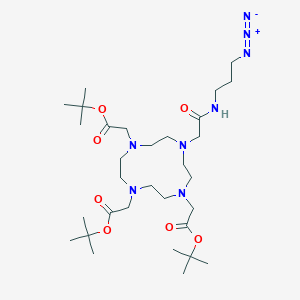
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
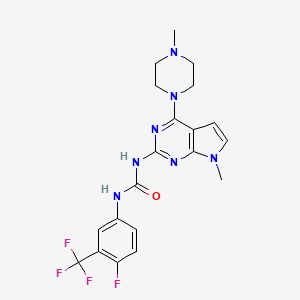
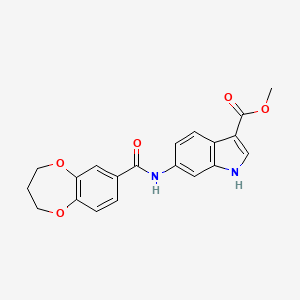

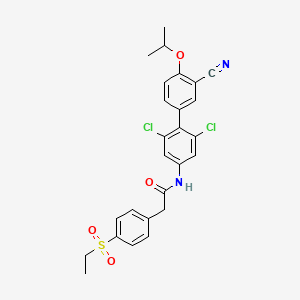
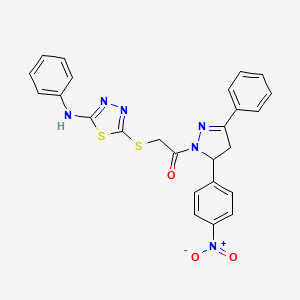

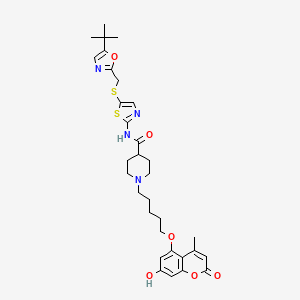

![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)
